N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
Descripción
N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring:
- A 2-(trifluoromethyl)benzamide core, which enhances metabolic stability and lipophilicity.
- An ethyl linker connecting the benzamide to a 1H-imidazole ring.
- A pyrimidin-2-yl substituent on the imidazole, contributing to π-π stacking and hydrogen-bonding interactions.
Propiedades
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-2-1-4-12(13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-3-7-22-14/h1-8,10H,9,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSKKERIRMXYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Functional Group Analysis
- Trifluoromethyl (CF₃): Present in the target compound and Ponatinib derivatives, CF₃ improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3d) .
- Pyrimidine vs. Benzimidazole: The target’s pyrimidine moiety may offer stronger hydrogen-bonding interactions than benzimidazole-based compounds (), which rely on intercalation .
Binding Affinity and Docking Studies
- highlights docking studies where imidazole-triazole analogs (e.g., 9c) bind to active sites via π-π interactions. The target compound’s pyrimidine may similarly engage with kinase ATP pockets .
- identifies Compound 129 as a SARS-CoV-2 inhibitor, suggesting the target’s imidazole-pyrimidine scaffold could be repurposed for antiviral applications .
Solubility and Pharmacokinetics
- The trifluoromethyl group in the target compound likely improves lipophilicity compared to ureido-substituted analogs (e.g., 3d) but may reduce aqueous solubility relative to amine-containing derivatives () .
- demonstrates that trifluoromethylbenzamide derivatives (e.g., Step C) are synthesized efficiently via acetylation, supporting scalable production of the target compound .
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents like DMF enhance solubility of intermediates .
- Catalyst Use : Palladium catalysts improve coupling efficiency in heterocycle synthesis .
- Yield Monitoring : Analytical techniques like HPLC (>95% purity threshold) ensure reproducibility .
Advanced: How can researchers resolve discrepancies in reported biological activities of similar benzamide derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for CYP24A1 inhibition studies) and control concentrations (e.g., 1–10 µM) .
- Structural Comparisons : Analyze substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding using X-ray crystallography or docking studies .
- Data Normalization : Report activity as IC₅₀ values relative to positive controls (e.g., ketoconazole for CYP24A1) .
Basic: What analytical techniques are essential for confirming molecular structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the imidazole-pyrimidine core and benzamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) and detects byproducts .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for pharmacokinetic optimization?
Methodological Answer:
- Substituent Variation : Replace the trifluoromethyl group with halogens or electron-withdrawing groups to modulate lipophilicity and metabolic stability .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier orbitals to predict reactivity and binding .
- In Vitro ADME Profiling : Assess permeability (Caco-2 assays) and cytochrome P450 inhibition to refine bioavailability .
Basic: How can solubility and stability challenges during in vitro assays be mitigated?
Methodological Answer:
- Solvent Systems : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
- Surfactant Addition : Polysorbate-80 (0.01%) enhances aqueous solubility .
- Stability Studies : Monitor compound integrity via LC-MS under assay conditions (pH 7.4, 37°C) for 24 hours .
Advanced: What computational methods predict binding affinity with targets like CYP24A1?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions between the benzamide’s trifluoromethyl group and hydrophobic enzyme pockets .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to identify key residue interactions (e.g., His190 in CYP24A1) .
- Free Energy Calculations : MM-GBSA estimates binding free energy (ΔG) to rank derivatives .
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